Piperidino(1H-indole-7-yl) ketone
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Overview
Description
Piperidino(1H-indole-7-yl) ketone is a compound that combines the structural features of piperidine and indole Piperidine is a six-membered heterocycle containing one nitrogen atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can then be introduced through various alkylation or cyclization reactions .
Industrial Production Methods: Industrial production of Piperidino(1H-indole-7-yl) ketone may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Piperidino(1H-indole-7-yl) ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Piperidino(1H-indole-7-yl) ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidino(1H-indole-7-yl) ketone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring and are widely used in pharmaceuticals and organic synthesis.
Indole derivatives: Compounds containing the indole ring are known for their diverse biological activities and are used in drug development.
Uniqueness: Piperidino(1H-indole-7-yl) ketone is unique due to its combination of the piperidine and indole rings, which can confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-indol-7-yl(piperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(16-9-2-1-3-10-16)12-6-4-5-11-7-8-15-13(11)12/h4-8,15H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEFVWHYXNYTFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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